3-Methyl-2-(3-nitrophenyl)pyridine

説明

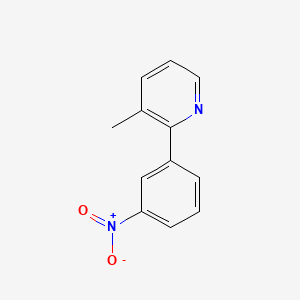

3-Methyl-2-(3-nitrophenyl)pyridine is a pyridine derivative featuring a methyl group at the 3-position and a 3-nitrophenyl substituent at the 2-position of the pyridine ring. The nitro group at the meta position of the phenyl ring distinguishes it from other derivatives with substituents at para or ortho positions, which may influence electronic, steric, and reactivity profiles .

特性

分子式 |

C12H10N2O2 |

|---|---|

分子量 |

214.22 g/mol |

IUPAC名 |

3-methyl-2-(3-nitrophenyl)pyridine |

InChI |

InChI=1S/C12H10N2O2/c1-9-4-3-7-13-12(9)10-5-2-6-11(8-10)14(15)16/h2-8H,1H3 |

InChIキー |

FNAJTNOBBVXHTG-UHFFFAOYSA-N |

正規SMILES |

CC1=C(N=CC=C1)C2=CC(=CC=C2)[N+](=O)[O-] |

製品の起源 |

United States |

類似化合物との比較

Compound 25: 3-Methyl-2-(4-methylphenyl)pyridine

- Structure : 3-methylpyridine with a para-methylphenyl group at position 2.

- Synthesis : Prepared via Suzuki-Miyaura cross-coupling between 4-methylphenylboronic acid and 2-bromo-β-picoline, yielding 48% using Fe₂O₃@SiO₂/In₂O₃ as a catalyst .

- Application : Serves as a prochiral precursor for synthesizing atropisomeric biaryls through CH activation directed by nitrogen’s lone electron pair .

- Comparison : Unlike the target compound, the para-methyl group in 25 is electron-donating, which may reduce steric hindrance compared to the nitro group. The nitro group’s electron-withdrawing nature in the target compound could alter reaction kinetics in cross-coupling or catalytic processes.

Compound 27: 3-Methyl-2-(2-methoxyphenyl)pyridine

Pharmaceutical Derivatives and Impurities

Barnidipine Hydrochloride Impurities

- Impurity 2 : (3'S,4R)-1-benzyl-3-pyrrolidinyl methyl 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridine dicarboxylate.

- Impurity 3 : 3-(R)-1-benzylpyrrolidin-3-yl 5-methyl 2,6-dimethyl-4-(3-nitrophenyl)pyridine-3,5-dicarboxylate.

- Relevance : Both impurities share the 4-(3-nitrophenyl)pyridine core but include bulky ester and benzyl-pyrrolidinyl groups. Their presence in barnidipine highlights the importance of nitro-substituted pyridines in drug synthesis and the need for stringent impurity control under ICH guidelines (<0.10%) .

Nitrendipine Metabolites (M2a, M2b)

- Structure : M2a (3-carboxy, 5-carbomethoxy-2,6-dimethyl-4-(3-nitrophenyl)pyridine) and M2b (3-carboethoxy, 5-carboxy-2,6-dimethyl-4-(3-nitrophenyl)pyridine).

- Comparison : These metabolites retain the 4-(3-nitrophenyl)pyridine framework but differ in ester substituents. The nitro group’s meta position likely enhances metabolic stability compared to ortho or para positions, as seen in their detection in urine post-metabolism .

Electronic and Steric Effects

- Nitro vs. Methyl (para): Electron-donating effect increases ring electron density, favoring reactions like cross-coupling . Methoxy (ortho): Steric hindrance at ortho position may limit rotational freedom in biaryls, influencing atropisomer formation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。